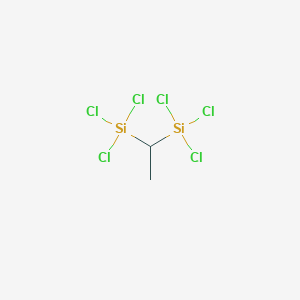
Ethylidenebis(trichlorosilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylidenebis(trichlorosilane) is a useful research compound. Its molecular formula is C2H4Cl6Si2 and its molecular weight is 296.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethylidenebis(trichlorosilane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylidenebis(trichlorosilane) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Silicon-Based Materials
Ethylidenebis(trichlorosilane) is primarily utilized as a precursor for producing high-purity silicon materials. Its unique chemical structure allows it to participate in reactions that yield polysilicon, which is essential for the manufacture of solar cells and semiconductor devices. The compound can be used in processes such as:
- Chemical Vapor Deposition (CVD): Ethylidenebis(trichlorosilane) can be decomposed at elevated temperatures to deposit silicon films on substrates. This method is crucial for creating thin films used in photovoltaic cells and microelectronics .
- Silicon Nanostructures: The compound can facilitate the formation of silicon nanoparticles and nanowires through various synthesis methods, contributing to advancements in nanoelectronics and photonics .
Chemical Vapor Deposition (CVD) Techniques
The CVD process involving ethylidenebis(trichlorosilane) is significant due to its ability to produce high-quality silicon films with controlled thickness and uniformity. Key advantages include:
- High Purity Films: The use of ethylidenebis(trichlorosilane) results in silicon films that exhibit minimal contamination, which is crucial for electronic applications where impurities can affect performance .
- Versatility: This compound can be combined with other silanes to modify the properties of the deposited films, allowing for tailored electrical and optical characteristics .
Nanotechnology Applications
In the realm of nanotechnology, ethylidenebis(trichlorosilane) shows promise due to its potential for creating advanced materials with unique properties. Applications include:
- Nanocomposites: By incorporating ethylidenebis(trichlorosilane) into polymer matrices, researchers can enhance mechanical strength and thermal stability, making them suitable for aerospace and automotive applications .
- Functional Coatings: The compound can be used to develop coatings that provide hydrophobic or oleophobic surfaces, which are valuable in various industrial applications including electronics and textiles .
Case Study 1: Silicon Film Production
A study conducted by researchers at a leading semiconductor facility demonstrated that using ethylidenebis(trichlorosilane) as a precursor resulted in silicon films with a deposition rate significantly higher than traditional methods. The films exhibited excellent electrical properties, making them ideal for high-performance transistors.
Case Study 2: Nanoparticle Synthesis
In another research project focused on nanotechnology, scientists synthesized silicon nanoparticles using ethylidenebis(trichlorosilane). These nanoparticles were characterized by their uniform size distribution and high surface area, enhancing their effectiveness in drug delivery systems.
特性
CAS番号 |
18076-92-1 |
|---|---|
分子式 |
C2H4Cl6Si2 |
分子量 |
296.9 g/mol |
IUPAC名 |
trichloro(1-trichlorosilylethyl)silane |
InChI |
InChI=1S/C2H4Cl6Si2/c1-2(9(3,4)5)10(6,7)8/h2H,1H3 |
InChIキー |
GQMOTYMECCJBDG-UHFFFAOYSA-N |
SMILES |
CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
正規SMILES |
CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Key on ui other cas no. |
18076-92-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















